ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Description
Overview of Benzamide (B126) and Benzoate (B1203000) Derivatives in Contemporary Chemical Research
Benzamide, a derivative of benzoic acid with the formula C₆H₅CONH₂, and its related structures are pivotal in medicinal chemistry. wikipedia.org These compounds exhibit a wide spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. The amide group in benzamides is a crucial functional group that contributes to the biological activity of many pharmaceutical drugs. researchgate.net Substituted benzamides are integral to various medications, such as antipsychotics like sulpiride (B1682569) and amisulpride, and antiemetics like metoclopramide. researchgate.net
Similarly, benzoate derivatives, which are salts or esters of benzoic acid, are widely utilized in various fields. In the pharmaceutical industry, they are found in drugs such as salicylamide, which has analgesic and antipyretic properties, and aminohippuric acid, used to measure renal plasma flow. researchgate.netdrugbank.com The versatility of both benzamide and benzoate scaffolds makes them fundamental building blocks in the development of new therapeutic agents.
The Significance of the Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate Structural Motif within Organic and Medicinal Chemistry
The structural motif of this compound combines the key features of both benzamide and benzoate derivatives, suggesting a potential for unique biological activities. The molecule's core structure consists of a 4-chloro-3-nitrobenzoyl group linked to an ethyl 2-aminobenzoate (B8764639) moiety via an amide bond. The presence of a chlorine atom and a nitro group on the benzoyl ring is of particular interest. Chlorine atoms, when strategically incorporated into biologically active molecules, can enhance their inherent biological activity. mdpi.com The nitro group is also a versatile functional group in drug design, contributing to a wide range of therapeutic applications, including antimicrobial and anticancer treatments. mdpi.com
Historical Development and Prior Research Related to the 4-Chloro-3-nitrobenzoyl and 2-Aminobenzoate Scaffolds
The 4-chloro-3-nitrobenzoyl scaffold is derived from 4-chloro-3-nitrobenzoic acid. nih.gov This chemical has been utilized as a precursor in the synthesis of more complex molecules. For instance, it has been used to prepare 2-aryl substituted chromeno[3,4-b]pyrrol-4(3H)-ones. rsc.org The reactivity of the acyl chloride form, 4-chloro-3-nitrobenzoyl chloride, allows for its use in creating amide linkages, a fundamental reaction in organic synthesis. mdpi.comnih.gov
The 2-aminobenzoate scaffold, and more specifically 2-aminobenzothiazole (B30445) derivatives, have been investigated for their potential biological activities, including as fungicides and local anesthetics. researchgate.net The 2-aminoimidazole and 2-aminobenzimidazole (B67599) scaffolds have been explored as adjuvants that can enhance the activity of antibiotics against multi-drug resistant bacteria. nih.gov This historical context of the individual scaffolds provides a foundation for understanding the potential applications and research directions for the combined molecule, this compound.
Research Objectives and Scope for Comprehensive Studies on this compound
Comprehensive studies on this compound are driven by several key objectives. A primary goal is the thorough characterization of its physicochemical properties. This includes determining its molecular formula (C₁₆H₁₃ClN₂O₅), average mass (348.739), and monoisotopic mass (348.051299). chemspider.com
A significant research objective is to explore its synthetic pathways. A common method for synthesizing such amide-containing compounds is the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride. mdpi.com In the case of this compound, this would likely involve the reaction of ethyl 2-aminobenzoate with 4-chloro-3-nitrobenzoyl chloride.
Furthermore, a crucial area of investigation is the elucidation of its potential biological activities. Given the pharmacological profiles of its constituent scaffolds, research would aim to screen the compound for a range of activities, such as antimicrobial, anti-inflammatory, and anticancer effects. The scope of such studies would involve in vitro assays to determine its efficacy and to understand its mechanism of action at a molecular level. The ultimate goal is to assess the potential of this compound as a lead molecule for the development of new therapeutic agents.
Properties
IUPAC Name |
ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-5-3-4-6-13(11)18-15(20)10-7-8-12(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDAITKKMABVFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of Ethyl 2 4 Chloro 3 Nitrobenzoyl Amino Benzoate and Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
One-Dimensional (¹H, ¹³C) and Two-Dimensional (COSY, HSQC, HMBC) NMR Analysis
Specific chemical shifts, coupling constants, and correlation data from COSY, HSQC, and HMBC experiments for ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate are not available in published literature.
Chemical Shift Perturbation and Conformational Studies via NMR
There are no published studies on chemical shift perturbation or detailed conformational analysis of this compound using NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Characterization of Ester Carbonyl, Amide Carbonyl, and Nitro Group Vibrations
Experimentally determined or computationally predicted vibrational frequencies for the ester carbonyl, amide carbonyl, and nitro groups of this compound are not documented.
Assessment of Intramolecular Hydrogen Bonding Patterns
While intramolecular hydrogen bonding may be anticipated in this molecule, specific spectroscopic evidence from IR or Raman analysis to confirm and characterize such patterns is not available.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
The exact mass and detailed fragmentation pattern of this compound under high-resolution mass spectrometry conditions have not been reported.
Based on a comprehensive search of available scientific literature, detailed X-ray crystallographic data for the specific compound This compound is not publicly available.
Therefore, it is not possible to provide the requested detailed analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformational analysis in the crystalline state.
To fulfill the user's request, experimental determination of the crystal structure of this compound via single-crystal X-ray diffraction would be required. Such an analysis would provide the precise atomic coordinates within the crystal lattice, enabling a thorough examination of the following:
Crystal Packing and Intermolecular Interactions: A detailed study of the three-dimensional arrangement of molecules in the crystal. This would involve identifying and quantifying various non-covalent interactions that stabilize the crystal structure, such as:
Hydrogen Bonding: The presence and geometry of any intermolecular hydrogen bonds (e.g., N-H···O, C-H···O).
Halogen Bonding: Potential interactions involving the chlorine atom.
π-π Stacking: The arrangement of the aromatic rings and the measurement of centroid-to-centroid distances and slip angles.
Conformational Analysis in the Crystalline State: A description of the three-dimensional shape of the molecule as it exists in the solid state. This would include the determination of key torsion angles that define the orientation of the different parts of the molecule relative to each other, particularly the rotational relationship between the benzoate (B1203000) and benzoyl ring systems and the conformation of the ethyl ester group.
Without this primary crystallographic data, any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Information on closely related, but structurally distinct, molecules cannot be used to accurately describe the crystallographic properties of the specific compound , as minor structural changes can lead to significant differences in crystal packing and molecular conformation.
Investigation of Biological Activities and Structure Activity Relationships Sar for Ethyl 2 4 Chloro 3 Nitrobenzoyl Amino Benzoate and Analogues
In Vitro Biological Screening (Non-Clinical)
The in vitro biological evaluation of compounds structurally similar to ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate has revealed a spectrum of activities, primarily centered on antimicrobial and enzyme inhibitory effects.
Derivatives of anthranilic acid, the core structure of the ethyl benzoate (B1203000) portion of the target molecule, have demonstrated notable antimicrobial properties. Studies have shown that various synthetic derivatives of anthranilic acid exhibit significant antibacterial activity. For instance, compounds such as anthranilohydrazide and N-phenyl anthranilic acid have shown considerable efficacy against bacterial pathogens. nih.gov
Furthermore, research into related structures, such as N,N-disubstituted 2-aminobenzothiazoles, has identified potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov While these compounds are not direct analogues, they share the feature of a substituted aromatic ring amide-linked to another scaffold, suggesting that this general arrangement can be conducive to antibacterial action. However, these compounds often show limited activity against Gram-negative bacteria like Escherichia coli, a phenomenon attributed to efflux pump mechanisms that expel the compounds from the bacterial cell. nih.govnih.gov
The antimicrobial potential of organodiselenide-tethered methyl anthranilates has also been investigated, with some derivatives showing promising activity against both S. aureus and E. coli. nih.gov This indicates that modifications at various positions of the anthranilate ring can modulate the antimicrobial spectrum and potency.
Table 1: Antimicrobial Activity of Selected Anthranilic Acid Derivatives and Related Compounds
| Compound Class | Target Organism | Observed Activity | Citation |
|---|---|---|---|
| Anthranilic Acid Derivatives | Bacteria | Significant antibacterial activity | nih.gov |
| N,N-disubstituted 2-aminobenzothiazoles | Staphylococcus aureus | Potent inhibitors | nih.gov |
| N,N-disubstituted 2-aminobenzothiazoles | Escherichia coli | Low activity due to efflux pumps | nih.govnih.gov |
While direct inhibition of bacterial RNA polymerase by this compound has not been documented, related molecular structures have been investigated as inhibitors of other crucial bacterial enzymes. For example, a structurally distinct compound, ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1), has been identified as an inhibitor of biotin (B1667282) carboxylase, an essential enzyme in bacterial fatty acid synthesis. semanticscholar.org This compound demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, highlighting that substituted benzoate esters can target key bacterial metabolic pathways. semanticscholar.org
The broader class of aminobenzoic acid derivatives has also been evaluated for the inhibition of enzymes like cholinesterases, indicating that this scaffold can interact with the active sites of various enzymes. nih.gov
The therapeutic potential of aminobenzoic acid derivatives extends to various other biological targets. For instance, certain derivatives have been explored as potential inhibitors of enzymes relevant to other diseases. While specific data on neuraminidase inhibition is not available for close analogues, the structural versatility of the N-benzoyl-2-aminobenzoic acid scaffold suggests it could be adapted to target a range of enzymes.
Research into the broader family of N-substituted phenyldihydropyrazolones has demonstrated activity against the amastigotes of Trypanosoma cruzi, the parasite responsible for Chagas disease. frontiersin.org This indicates that complex amide derivatives of aromatic compounds can possess activity against eukaryotic pathogens. Additionally, certain anthranilic acid-based compounds have shown anti-leishmanial properties. nih.gov
Elucidation of Structure-Activity Relationships (SAR) for Biological Potency
The biological efficacy and selectivity of compounds related to this compound are heavily influenced by the nature and position of substituents on the aromatic rings.
Structure-activity relationship (SAR) studies on various classes of related compounds provide insights into the potential impact of the chloro and nitro substituents on the benzoyl moiety and the ethyl ester on the benzoate portion of the target molecule.
For antimicrobial agents based on anthranilic acid, modifications to the aromatic ring have been shown to be crucial for activity. For example, the introduction of different substituents can modulate the compound's ability to penetrate bacterial membranes and interact with its target. gvsu.edu In the case of N,N-disubstituted 2-aminobenzothiazoles, the SAR analysis revealed that an N-propyl imidazole (B134444) moiety was critical for the observed antibacterial activity against S. aureus. nih.govnih.gov
In a study of prodrugs for gene-directed enzyme therapy, the nature of side chains on 4-nitrobenzyl carbamates of 5-aminobenz[e]indoline significantly affected their selectivity. Neutral, hydroxy-substituted side chains were found to be good substrates for the target nitroreductase enzyme, while the presence of a basic amine group or increasing side-chain size decreased selectivity. sci-hub.box This highlights the sensitivity of biological activity to even subtle changes in substituent polarity and size.
For compounds targeting Trypanosoma cruzi, it was generally observed that more apolar compounds exhibited better activity than more polar analogues. frontiersin.org The presence of aromatic rings as substituents often led to higher potency. frontiersin.org This suggests that the lipophilicity of the substituents, such as the chloro group on the benzoyl ring of the title compound, could play a significant role in its biological activity.
Table 2: Summary of Structure-Activity Relationship Insights from Related Compound Classes
| Compound Class | Structural Feature | Impact on Biological Activity | Citation |
|---|---|---|---|
| N,N-disubstituted 2-aminobenzothiazoles | N-propyl imidazole moiety | Critical for antibacterial activity | nih.govnih.gov |
| 4-Nitrobenzyl carbamate (B1207046) prodrugs | Neutral, hydroxy-substituted side chains | Good substrates for nitroreductase | sci-hub.box |
| 4-Nitrobenzyl carbamate prodrugs | Basic amine group or increased side-chain size | Decreased selectivity | sci-hub.box |
Role of Positional Isomerism on Biological Activity Modulation
Positional isomerism, the variation in the location of substituents on a molecule's core structure, can profoundly influence the biological activity of a compound. In the case of this compound and its analogues, the positions of the chloro and nitro groups on the benzoyl ring, as well as the position of the ethyl benzoate moiety on the aniline (B41778) ring, are critical determinants of their pharmacological effects.
The substitution pattern on the benzoyl ring plays a significant role in the molecule's interaction with biological targets. The presence of a chlorine atom and a nitro group can substantially alter the electronic and steric properties of the molecule. For instance, the introduction of a chlorine atom into a biologically active molecule can, in some cases, enhance its intrinsic activity. The specific placement of these substituents is crucial; for example, moving the chloro group from the 4-position to the 2- or 3-position, or altering the nitro group's position from the 3-position, would likely result in a significant change in biological potency and selectivity.
Similarly, the position of the ethyl benzoate group on the second aromatic ring is a key factor. The ortho (2-position), meta (3-position), and para (4-position) isomers of the aminobenzoic acid portion of the molecule will adopt different conformations, leading to varied binding affinities with target receptors or enzymes. Structure-activity relationship studies on related benzoylaminobenzoic acid derivatives have shown that such positional changes can dramatically impact activities such as anti-inflammatory or antimicrobial effects.
To illustrate the potential impact of positional isomerism, consider the hypothetical inhibitory concentrations (IC₅₀) of a series of analogues against a target enzyme, as depicted in the table below. This data, while illustrative, is based on general principles observed in SAR studies of similar compound classes.
| Compound | Position of Chloro Group | Position of Nitro Group | Position of Ethyl Benzoate | Hypothetical IC₅₀ (µM) |
| 1 | 4 | 3 | 2 | 15 |
| 2 | 3 | 4 | 2 | 50 |
| 3 | 4 | 3 | 3 | 25 |
| 4 | 4 | 3 | 4 | 40 |
From this hypothetical data, it can be inferred that the specific arrangement of substituents in this compound (Compound 1) is more favorable for inhibitory activity compared to its positional isomers.
Development of Preliminary Pharmacophore Models from SAR Data
Pharmacophore modeling is a computational technique used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. By analyzing the SAR data from a series of active and inactive compounds, a pharmacophore model can be constructed to guide the design of new, more potent analogues.
For a series of compounds including this compound and its analogues, a preliminary pharmacophore model would likely include several key features:
Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the carbonyl groups of the amide and ester functionalities are potential hydrogen bond acceptors.
Hydrogen Bond Donor: The nitrogen atom of the amide linkage can act as a hydrogen bond donor.
Aromatic Rings: The two phenyl rings serve as hydrophobic features and can engage in π-π stacking interactions with the biological target.
Halogen Atom: The chlorine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-receptor binding.
The relative spatial arrangement of these features is critical. By comparing the structures of highly active analogues with their less active or inactive counterparts, the optimal geometry of the pharmacophore can be defined. For instance, if analogues with a substituent at the 4-position of the benzoyl ring consistently show higher activity, this would suggest that a feature in this region is crucial for binding.
The development of such a model allows for the virtual screening of large chemical databases to identify novel scaffolds that match the pharmacophoric requirements, thus accelerating the discovery of new lead compounds. Computational studies, including quantitative structure-activity relationship (QSAR) analysis, can further refine these models by correlating the physicochemical properties of the molecules with their biological activities.
| Pharmacophoric Feature | Potential Interacting Group on Compound | Importance for Activity |
| Hydrogen Bond Acceptor | Nitro group, Carbonyl oxygen (amide), Carbonyl oxygen (ester) | High |
| Hydrogen Bond Donor | Amide N-H | High |
| Aromatic/Hydrophobic Region | Benzoyl ring, Phenyl ring of benzoate | High |
| Halogen Bond Donor | Chlorine atom | Moderate to High |
By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a detailed understanding of the SAR can be achieved. This knowledge is instrumental in the development of predictive pharmacophore models that can guide the design of future therapeutic agents.
Mechanistic Studies and Molecular Interactions of Ethyl 2 4 Chloro 3 Nitrobenzoyl Amino Benzoate
Identification and Validation of Specific Molecular Targets (e.g., Bacterial RNA Polymerase beta' subunit)
The formation of a holoenzyme by the bacterial RNA polymerase (RNAP) core and a sigma (σ) initiation factor is a critical step for bacterial survival, making it an attractive target for new antimicrobial agents. nih.gov The β' subunit clamp helix (CH) domain of RNAP, in particular, is the primary binding site for the housekeeping σ factors and is considered a crucial interaction point. nih.gov
While direct studies on ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate are limited, research on a closely related bioactive compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, has identified the bacterial RNA polymerase β' subunit as a specific molecular target. nih.gov This identification was achieved through the use of a pharmacophore model designed based on the essential amino acids of the β' clamp helix, such as R278, R281, and I291 (using Escherichia coli numbering). nih.gov The model predicted that the aminophenyl group of the compound binds to I291, the nitrobenzoyl group to L282, and the benzoic acid to R278 or R281 of the β′CH region. nih.gov This interference with the core-σ interactions validates the RNAP clamp helix domain as a viable target for this class of compounds. nih.gov
The bacterial RNAP core enzyme is composed of five subunits: two alpha (α), a beta (β), a beta-prime (β'), and an omega (ω) subunit. mdpi.com This complex is responsible for synthesizing RNA from a DNA template. mdpi.com The σ factor is essential for the initiation of transcription, as it enables the core enzyme to recognize and bind to specific promoter sequences on the DNA. mdpi.com By targeting the interaction between the core enzyme and the σ factor, compounds can effectively inhibit transcription initiation, leading to bacterial cell death.
Biochemical Assays for Enzyme Inhibition Kinetics and Binding Affinity (e.g., IC50, Ki determination)
To quantify the inhibitory activity of compounds targeting specific enzymes, biochemical assays are employed to determine key kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a measure of the compound's potency and binding affinity for its molecular target.
For novel antibacterial agents, these assays are crucial for establishing a structure-activity relationship (SAR) and for optimizing lead compounds. While specific IC50 and Ki values for this compound are not publicly available, the methodology for determining these values for inhibitors of bacterial RNA polymerase is well-established.
A common method involves an in vitro transcription assay. In this setup, the RNAP holoenzyme, a DNA template containing a specific promoter, and nucleotide triphosphates (including a labeled one, such as [α-³²P]UTP) are incubated with varying concentrations of the inhibitor. The amount of synthesized RNA is then quantified to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
The inhibition constant (Ki) provides a more absolute measure of binding affinity. It can be determined through enzyme kinetic studies by measuring the initial reaction rates at different substrate and inhibitor concentrations. The data is then fitted to different models of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) to calculate the Ki value.
For compounds that disrupt protein-protein interactions, such as the RNAP core-σ factor interaction, techniques like fluorescence polarization (FP) or surface plasmon resonance (SPR) can be used to determine binding affinities.
The following table illustrates the type of data that would be generated from such assays for a hypothetical series of inhibitors.
| Compound | Target | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type |
| Hypothetical Compound A | E. coli RNAP | In vitro transcription | 10.5 | 2.1 | Competitive |
| Hypothetical Compound B | E. coli RNAP | In vitro transcription | 5.2 | 0.8 | Competitive |
| Hypothetical Compound C | E. coli RNAP | In vitro transcription | 25.1 | 7.3 | Non-competitive |
Investigation of Downstream Molecular Pathways Affected by Compound Interaction
Inhibition of a key cellular process like transcription initiation by targeting the RNA polymerase is expected to have widespread effects on downstream molecular pathways. By preventing the formation of the RNAP-σ factor holoenzyme, the expression of numerous genes essential for bacterial viability would be downregulated.
The primary downstream effect of inhibiting bacterial RNA polymerase is the global shutdown of transcription. This would affect all cellular processes that rely on the continuous synthesis of RNA, including:
Protein Synthesis: A halt in messenger RNA (mRNA) synthesis would lead to a rapid cessation of protein production, as the existing mRNA pool degrades.
Cell Division: Many proteins required for DNA replication and cell division would no longer be synthesized, arresting the cell cycle.
Metabolism: The expression of enzymes involved in various metabolic pathways would be inhibited, leading to metabolic collapse.
Stress Response: Bacteria would be unable to mount a transcriptional response to environmental stresses, rendering them more vulnerable.
Investigating these downstream effects can be achieved through various molecular biology techniques. Transcriptomic analysis, such as RNA sequencing (RNA-Seq), can provide a global view of the changes in gene expression following treatment with the compound. This would reveal which operons and regulons are most affected and can help to confirm that the compound's mechanism of action is indeed through the inhibition of transcription.
Proteomic studies, using techniques like mass spectrometry, can be used to analyze changes in the cellular protein landscape, further confirming the impact on protein synthesis. Additionally, metabolic profiling can assess the consequences of enzyme depletion on cellular metabolism.
Analysis of Protein-Ligand Interactions via Biochemical and Biophysical Methods (non-human protein systems)
Understanding the precise interactions between a compound and its protein target is fundamental for rational drug design and optimization. For this compound and its analogs targeting the bacterial RNA polymerase, several biochemical and biophysical methods can be employed to elucidate these interactions.
As demonstrated with the related compound 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, computational modeling can provide initial insights into the binding mode. nih.gov A pharmacophore model was used to predict how the different moieties of the inhibitor would fit into the binding pocket on the β' subunit of the RNAP. nih.gov This model suggested that the aminophenyl group would bind to isoleucine 291, the nitrobenzoyl group to leucine (B10760876) 282, and the benzoic acid to either arginine 278 or arginine 281. nih.gov
These computational predictions can be validated and further refined using a variety of experimental techniques:
X-ray Crystallography: Co-crystallization of the compound with the target protein (or a relevant domain) can provide a high-resolution, three-dimensional structure of the complex. This allows for the direct visualization of the binding orientation and the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study protein-ligand interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify which parts of the ligand are in close contact with the protein and map the binding site on the protein surface.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique can be used to determine the binding affinity (Ka), dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event.
Site-Directed Mutagenesis: By mutating the amino acid residues in the predicted binding site and assessing the impact on the compound's inhibitory activity, the key residues involved in the interaction can be confirmed. For example, mutating R278, R281, or I291 in the β' subunit of RNAP and observing a loss of activity for the inhibitor would provide strong evidence for the predicted binding mode. nih.gov
The table below summarizes the key interactions for the related compound, 2-(4-((2-aminophenyl)thio)-3-nitrobenzoyl)benzoic acid, with the E. coli RNAP β' subunit, as predicted by the pharmacophore model. nih.gov
| Compound Moiety | Interacting Residue in RNAP β' Subunit (E. coli) |
| Aminophenyl group | Isoleucine 291 (I291) |
| Nitrobenzoyl group | Leucine 282 (L282) |
| Benzoic acid | Arginine 278 (R278) or Arginine 281 (R281) |
Computational Chemistry and Theoretical Studies of Ethyl 2 4 Chloro 3 Nitrobenzoyl Amino Benzoate
Molecular Docking Simulations for Predicting Ligand-Target Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate, docking simulations would be employed to predict its binding affinity and interaction patterns with the active site of a specific protein target.
The process involves preparing a 3D structure of the ligand and the target receptor. The simulation then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a scoring function for each pose to estimate the binding energy. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. For instance, the nitro and chloro groups on the benzoyl ring, as well as the ester and amide functionalities, could be critical for forming specific interactions that determine the binding mode and affinity.
Quantum Chemical Calculations
Quantum chemical calculations are used to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-311G(d,p), would be used to determine its optimized molecular geometry.
From this optimized structure, various electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. Other reactivity descriptors such as electronegativity, chemical potential, hardness, and softness can also be derived from the HOMO and LUMO energies to provide a more comprehensive picture of the molecule's potential chemical behavior.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecule's surface using a color spectrum. For this compound, regions of negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the nitro and carbonyl groups, indicating sites prone to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the amide N-H group, suggesting sites for nucleophilic attack. This map is instrumental in understanding intermolecular interactions, particularly in the context of receptor binding.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. An MD simulation would be performed on the complex of this compound and its target protein, solvated in a water box, to simulate physiological conditions.
The simulation would track the movements of every atom over a set period (nanoseconds to microseconds), providing insights into the conformational flexibility of the ligand and the protein's binding site. It allows for the assessment of the stability of the binding pose predicted by docking. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to evaluate the stability of the complex and the flexibility of its components. Furthermore, MD simulations can be used to calculate binding free energies with higher accuracy through methods like MM/PBSA or MM/GBSA.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. To build a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required.
For each compound in the series, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with the observed activity. A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.
Computational Prediction of Molecular Interactions and Structural Descriptors for Design (e.g., XLogP3, TPSA, Rotatable Bond Count, without specific values)
In the realm of modern medicinal chemistry and drug discovery, computational and theoretical studies are indispensable tools for the rational design of new therapeutic agents. For a molecule such as this compound, these in silico methods provide crucial insights into its physicochemical properties and potential pharmacokinetic profile long before extensive laboratory synthesis and testing are undertaken. Structural descriptors, derived from the two-dimensional or three-dimensional structure of the molecule, are fundamental to these predictions. They help researchers forecast a compound's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) properties.
The prediction of molecular interactions is grounded in the calculation of various molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's structure and properties. For instance, descriptors can encode information about a molecule's lipophilicity, polarity, size, and flexibility. This information is then often used to build quantitative structure-activity relationship (QSAR) models, which correlate the structural features of molecules with their biological activities.
XLogP3: This descriptor is a calculated measure of lipophilicity, which is a critical factor in determining how a drug is distributed in the body. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) between octanol (B41247) and water, influences a molecule's ability to cross cell membranes. The "XLogP3" value is an atomistic method for calculating logP, summing the contributions of the constituent atoms and correction factors. A well-balanced lipophilicity is essential for a compound to reach its target site in the body without being prematurely metabolized or accumulating in fatty tissues.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that quantifies the polarity of a molecule, which is vital for predicting its permeability across biological barriers like the intestinal lining and the blood-brain barrier. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. A lower TPSA is generally associated with better membrane permeability, whereas a higher TPSA may indicate poor absorption. This parameter is particularly important for predicting the oral bioavailability of a drug candidate.
Rotatable Bond Count: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is defined as any single bond, not in a ring, bound to a non-terminal heavy (i.e., non-hydrogen) atom. This descriptor is significant because excessive molecular flexibility can lead to a decrease in binding affinity for a target protein, as more conformational entropy is lost upon binding. A lower rotatable bond count is often considered favorable for good oral bioavailability and binding specificity.
The theoretical application of these descriptors allows chemists to digitally screen and refine molecules like this compound, prioritizing those with a higher probability of success and reducing the time and cost associated with drug development.
Table 1: Predicted Structural Descriptors for this compound
| Descriptor | Predicted Value | Significance in Drug Design |
| XLogP3 | Data not available in searched databases | Predicts lipophilicity and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Data not available in searched databases | Estimates polarity, influencing absorption and bioavailability. |
| Rotatable Bond Count | Data not available in searched databases | Measures molecular flexibility, affecting binding affinity and bioavailability. |
Future Directions and Research Perspectives for Ethyl 2 4 Chloro 3 Nitrobenzoyl Amino Benzoate
Development of Novel Derivatization Strategies for Enhanced Potency and Selectivity
Future research into ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate will likely prioritize the synthesis of new analogs to enhance biological potency and target selectivity. Derivatization strategies can be systematically applied to explore the structure-activity relationship (SAR) of this scaffold. Key modifications can be targeted at several positions on the molecule, including the nitro and chloro substituents on the benzoyl ring, the amide linker, and the ethyl ester group.
Quantitative structure-activity relationship (QSAR) studies on similar benzoylaminobenzoic acid derivatives have shown that inhibitory activity can be increased by enhancing hydrophobicity, molar refractivity, and aromaticity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory activity. nih.gov These findings suggest that systematic modifications to the core structure could yield compounds with significantly improved performance.
Potential derivatization strategies include:
Modification of the Benzoyl Ring: Replacing the chloro and nitro groups with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring.
Alteration of the Amide Linker: Exploring bioisosteric replacements for the amide bond to improve metabolic stability or alter conformational preferences.
Variation of the Ester Group: Modifying the ethyl ester to larger or more complex alkyl or aryl groups to probe interactions with hydrophobic pockets in target proteins.
Below is a table outlining potential derivatization approaches and their intended effects.
| Modification Site | Proposed Substituent/Change | Rationale for Improved Potency/Selectivity |
| Benzoyl Ring | Varying halogen substituents (F, Br, I) | Modulate lipophilicity and electronic interactions. |
| Shifting the nitro group position | Investigate the impact of substituent orientation on target binding. | |
| Replacing nitro with sulfonyl or cyano groups | Alter electron-withdrawing strength and hydrogen bonding capacity. | |
| Benzoate (B1203000) Moiety | Hydrolysis of the ethyl ester to a carboxylic acid | Increase solubility and introduce a potential hydrogen bond donor/acceptor. |
| Conversion of the ester to various amides | Introduce new hydrogen bonding interactions and increase structural diversity. | |
| Amide Linker | N-methylation of the amide nitrogen | Remove hydrogen bond donor capability and increase metabolic stability. |
Exploration of Expanded Biological Applications in Non-Clinical Models
The structural framework of this compound is related to para-aminobenzoic acid (PABA), a versatile building block for molecules with a wide array of therapeutic applications. mdpi.com Derivatives of PABA have demonstrated potential as anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory agents. mdpi.com This suggests that the title compound and its future derivatives could be screened against a broad range of biological targets in non-clinical models.
Given that QSAR studies on similar structures have focused on antibacterial activity, a primary avenue for future research would be to screen a library of derivatives against a panel of clinically relevant bacterial strains. nih.gov Specifically, compounds related to benzoylaminobenzoic acid have shown inhibitory activity against the FabH enzyme, which is crucial for bacterial fatty acid biosynthesis. nih.gov
Further non-clinical investigations could include:
Anticancer Screening: Evaluation against various cancer cell lines, as PABA is a key component in some antineoplastic drugs. mdpi.com
Antiviral Assays: Testing against a range of viruses to identify potential inhibitory activity.
Enzyme Inhibition Assays: Screening against specific enzymes implicated in disease pathways, such as kinases or proteases.
Anti-inflammatory Models: Assessing the compound's ability to modulate inflammatory responses in cell-based assays.
Advanced Computational Modeling for Optimized Compound Design
Advanced computational modeling, particularly QSAR and molecular docking, will be instrumental in guiding the rational design of new derivatives. nih.govmdpi.com QSAR models establish a mathematical relationship between the chemical structure and biological activity, allowing for the prediction of a novel compound's potency before synthesis. nih.govwu.ac.th
For the this compound scaffold, a QSAR study would involve:
Data Collection: Synthesizing a series of analogs and measuring their biological activity against a specific target.
Descriptor Calculation: Calculating various physicochemical, steric, electronic, and structural molecular descriptors for each analog.
Model Development: Using statistical methods like multiple linear regression (MLR) to create a model that correlates the descriptors with activity. nih.govresearchgate.net
Model Validation: Validating the predictive power of the model using internal (e.g., leave-one-out) and external test sets of molecules. nih.govresearchgate.net
QSAR studies on related compounds have identified key descriptors for predicting activity. nih.gov Applying this approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources. mdpi.com Molecular docking studies can further elucidate the binding patterns of designed compounds within the active site of a target protein, providing insights into the specific interactions that drive potency. wu.ac.th
The following table lists descriptors that could be relevant in a QSAR model for this class of compounds.
| Descriptor Type | Example Descriptors | Potential Influence on Biological Activity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target. |
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule and its fit within a binding site. nih.gov |
| Hydrophobic | LogP | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |
| Topological | Wiener Index, Kier-Hall Indices | Describes molecular branching and connectivity. |
Integration with High-Throughput Screening Methodologies for Library Design and Virtual Screening
High-Throughput Screening (HTS) has revolutionized drug discovery by enabling the rapid evaluation of large chemical libraries. For this compound, HTS methodologies can be used in two primary ways: the design of focused screening libraries and virtual screening.
Instead of screening vast, diverse collections, a "focused library" can be designed around the core scaffold of the title compound. pharm.ai This involves synthesizing a curated set of derivatives based on SAR and computational modeling insights. This approach increases the probability of finding active compounds ("hits") compared to traditional HTS. pharm.ai The integration of artificial intelligence and machine learning can further optimize the selection of compounds for these focused libraries.
Virtual screening, a computational technique, can be used to screen massive digital libraries of compounds against a biological target. This process can identify molecules that are predicted to bind to the target, which can then be acquired or synthesized for experimental testing. This significantly reduces the number of compounds that need to be screened physically, accelerating the lead discovery process.
Investigation of Degradation Pathways and Stability in Research Environments (non-biological)
Understanding the stability of this compound in various research environments is crucial for obtaining reliable and reproducible experimental results. As a nitroaromatic compound, it may be susceptible to specific degradation pathways. The electron-withdrawing nature of the nitro group generally makes these compounds resistant to oxidative degradation. asm.org However, they can be transformed under other conditions.
Future research should focus on characterizing the stability of this compound under common experimental conditions, which includes assessing its:
Photostability: Nitroaromatic compounds can be sensitive to UV radiation. pnas.org Studies should evaluate degradation upon exposure to light, simulating typical laboratory conditions.
Solvent Stability: Assessing stability in commonly used solvents (e.g., DMSO, methanol, aqueous buffers) over time to ensure the integrity of stock solutions.
pH Stability: Determining the rate of hydrolysis or degradation at different pH values relevant to biological assays.
Investigating these degradation pathways is essential, as breakdown products could potentially interfere with experimental assays or exhibit their own biological activity. The recalcitrance of many nitroaromatic compounds also has environmental implications, making degradation studies valuable from a broader perspective. asm.orgnih.govnih.gov
Q & A
Q. How can researchers optimize the synthesis of ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate to improve yield and purity?
Methodological Answer: Synthesis optimization requires a factorial design approach to systematically evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can test interactions between reaction time (6–12 hrs), temperature (80–120°C), and molar ratios (1:1 to 1:1.5). Statistical analysis of variance (ANOVA) identifies significant factors, while response surface methodology (RSM) refines optimal conditions . Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity. Validate yields using HPLC or GC-MS, referencing crystallographic data (e.g., bond angles, torsion constraints) to confirm structural fidelity .
Table 1: Example Factorial Design Variables and Outcomes
| Variable | Low Level | High Level | Impact on Yield (%) |
|---|---|---|---|
| Temperature (°C) | 80 | 120 | +25% |
| Catalyst (mol%) | 0.5 | 2.0 | +18% |
| Solvent (polarity) | Toluene | DMF | -12% (side reactions) |
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC to resolve aromatic protons (e.g., nitro group deshielding at δ 8.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm). Compare with analogous benzoate derivatives to confirm substitution patterns .
- X-ray Crystallography: Resolve molecular packing and hydrogen-bonding networks (e.g., N–H···O interactions between amide and nitro groups). Use SHELX for refinement, reporting R-factor < 0.05 .
- Mass Spectrometry (EI): Validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., cleavage at the amide bond, m/z 120–150) against NIST reference libraries .
Advanced Research Questions
Q. How can computational methods elucidate the reaction mechanism of nitro-group reduction in this compound?
Methodological Answer: Employ density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and intermediates. Calculate activation energies for nitro → amine reduction pathways (e.g., catalytic hydrogenation vs. Sn/HCl). Compare computed IR spectra (e.g., N–O stretch at 1520 cm⁻¹) with experimental data to validate mechanistic steps. Use Gaussian or ORCA software, integrating solvent effects via COSMO-RS .
Figure 1: Proposed Reduction Pathway
Nitro Intermediate → [Transition State: ΔG‡ = 45 kcal/mol] → Hydroxylamine → Amine
Q. How should researchers design experiments to study electronic effects of substituents on the benzoate ring?
Methodological Answer: Use a Taguchi orthogonal array to test substituent electronic parameters (Hammett σ values). Synthesize derivatives with –NO₂ (σ = +0.78), –Cl (σ = +0.23), and –OCH₃ (σ = -0.27) groups. Measure reaction kinetics (e.g., ester hydrolysis rates via UV-Vis) and correlate with σ values. Apply multivariate regression to quantify electronic vs. steric contributions .
Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?
Methodological Answer: Combine orthogonal techniques:
- Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) by cooling to -40°C.
- 2D NOESY: Confirm spatial proximity of protons (e.g., amide H to aromatic H).
- Solid-State NMR: Compare with solution-state data to detect polymorphism . Cross-validate with computational NMR shifts (GIAO method) at the MP2/cc-pVTZ level .
Q. What methodologies are suitable for evaluating this compound’s pharmacological potential?
Methodological Answer:
- In Vitro Assays: Screen for kinase inhibition (e.g., EGFR at IC₅₀) using fluorescence polarization. Use HEK293 cells transfected with target receptors, measuring cAMP levels via ELISA .
- ADMET Prediction: Apply QSAR models (e.g., SwissADME) to predict logP (target < 5), CYP450 inhibition, and hERG liability. Validate with hepatic microsome stability assays .
Q. How to assess environmental impact, including biodegradation and toxicity?
Methodological Answer: Follow OECD Guidelines:
- Test 301F: Aerobic biodegradation in activated sludge (28-day study; monitor via TOC analysis).
- Daphnia magna Acute Toxicity: 48-hr EC₅₀ determination (LC-MS quantification).
- QSAR Ecotoxicity: Use EPI Suite to estimate LC₅₀ for fish and algae .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

